molecular formula C11H15NO2 B3305436 3-[(2-Methylbenzyl)amino]propanoic acid CAS No. 923183-29-3

3-[(2-Methylbenzyl)amino]propanoic acid

Cat. No.: B3305436
CAS No.: 923183-29-3
M. Wt: 193.24 g/mol
InChI Key: YOKKQGRAACVXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylbenzyl)amino]propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Methylbenzyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methylbenzyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenyl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-2-3-5-10(9)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKQGRAACVXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values and isoelectric point of N-benzyl-beta-alanine derivatives

Technical Guide: Physicochemical Profiling of N-Benzyl- -Alanine Derivatives

Executive Summary

N-benzyl-



This guide provides a rigorous framework for determining the ionization constants (


lipophilicity (

)
membrane permeabilitysalt selection

Part 1: Theoretical Framework & Structure-Activity Relationships (SAR)

The Zwitterionic Core

At physiological pH (7.4), N-benzyl-




The ionization equilibrium follows this pathway:

  • Cationic Form (

    
    ): 
    
    
  • Zwitterionic Form (

    
    ): 
    
    
  • Anionic Form (

    
    ): 
    
    
The Hammett Effect on pKa

Modifying the benzyl ring with substituents (R) significantly shifts the amine

  • 
     (Sigma):  The substituent constant (positive for EWG, negative for EDG).
    
  • 
     (Rho):  The sensitivity constant.[1] For N-benzyl amines, 
    
    
    is typically positive (
    
    
    ), meaning Electron Withdrawing Groups (EWGs) lower the basicity (and
    
    
    ) of the nitrogen.

Part 2: Quantitative Data & Predicted Values[2][3]

The following table synthesizes baseline experimental data with chemometric predictions for common derivatives. These values serve as the reference standard for validating your experimental results.

Table 1: Physicochemical Constants of N-Benzyl-


-Alanine Derivatives
Derivative (R-Substituent)Electronic Effect

(Hammett)

(COOH)*

(NH)**
Isoelectric Point (

)
H (Unsubstituted) Reference0.003.65 9.35 6.50
4-OMe (Methoxy) EDG (Donor)-0.273.659.606.62
4-CH3 (Methyl) Weak EDG-0.173.659.506.57
4-Cl (Chloro) Weak EWG+0.233.609.106.35
4-NO2 (Nitro) Strong EWG+0.783.558.556.05
4-CF3 (Trifluoromethyl) Strong EWG+0.543.588.806.19

*Note:


Visualization of Ionization Dynamics

The following diagram illustrates the species transition across the pH scale.

IonizationPathwayCationCationic Form(Net Charge +1)Soluble, Membrane ImpermeableZwitterionZwitterionic Form(Net Charge 0)Low Solubility, High CrystallinityCation->ZwitterionpKa1 (COOH)~3.6AnionAnionic Form(Net Charge -1)Soluble, Salt FormZwitterion->AnionpKa2 (NH)~9.3

Caption: pH-dependent ionization states of N-benzyl-

Part 3: Experimental Methodology (Self-Validating System)

To ensure data integrity, use Potentiometric Titration .[2] This is the gold standard, superior to computational prediction or UV-metric methods for non-chromophoric transitions.

Reagents & Setup
  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Sample: >98% purity N-benzyl-

    
    -alanine derivative (dried).
    
  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a combined glass electrode.

The Protocol
  • System Calibration (Critical):

    • Calibrate electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.

    • Validation Check: Slope must be 98-102% of theoretical Nernstian slope (-59.16 mV/pH). If <98%, clean or replace the electrode.

  • Sample Preparation:

    • Dissolve

      
       moles of the derivative in 40 mL of 0.15 M KCl.
      
    • Add a known excess of HCl (to start fully protonated, pH ~2).

    • Inert Atmosphere: Purge with

      
       or Argon for 5 mins to remove dissolved 
      
      
      (which acts as a buffer interferent).
  • Titration Loop:

    • Titrate with 0.1 M NaOH in increments of 0.05 mL.

    • Allow stabilization (drift < 0.5 mV/min) before recording each point.

    • Continue until pH > 11.5.[3][2][4][5][6]

  • Data Processing (Bjerrum Method):

    • Plot pH vs. Volume of NaOH.[3]

    • Calculate

      
       (average number of protons bound per molecule).
      
    • 
       is the pH at 
      
      
      .
    • 
       is the pH at 
      
      
      .
Experimental Workflow Diagram

TitrationProtocolStartStart: Weigh Sample(3-5 x 10^-4 mol)DissolveDissolve in 0.15 M KClAcidify to pH 2.0 with HClStart->DissolvePurgePurge with N2 (5 min)Remove CO2Dissolve->PurgeTitrateTitrate with 0.1 M NaOH(Dynamic Dosing)Purge->TitrateCheckCheck Electrode Drift(<0.5 mV/min?)Titrate->CheckCheck->TitrateNo (Wait)ProcessCalculate pKa(Bjerrum/Gran Plot)Check->ProcessYes (Record & Next Step)

Caption: Step-by-step potentiometric titration workflow for precise pKa determination.

Part 4: Applications in Drug Development[4]

Understanding the pKa/pI profile of these derivatives allows for rational decision-making in the following areas:

Salt Selection
  • For

    
    :  These amines form stable salts with strong acids (HCl, HBr).
    
  • For

    
     (e.g., poly-fluorinated benzyls):  Salt formation becomes difficult; the free zwitterion or a sulfonate salt (tosylate/mesylate) may be required for crystallinity.
    
Lipophilicity & Permeability

At the isoelectric point (

  • Minimum Solubility: The zwitterion lattice energy is highest. Avoid formulation at

    
     unless a suspension is desired.
    
  • Maximum Permeability: While the zwitterion is charged, the net neutral state often permeates membranes better than the distinct cation or anion forms via paracellular transport or specific transporters (e.g., PEPT1).

Synthesis Note

When synthesizing these derivatives, avoid using benzoyl chloride (which yields the amide). Use Reductive Amination :

  • React

    
    -alanine ethyl ester with substituted benzaldehyde.
    
  • Reduce with

    
    .
    
  • Hydrolyze the ester. This ensures the secondary amine structure required for the pKa profile described above.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • IUPAC. (2025).[7] Potentiometric Determination of pKa. IUPAC Gold Book. Link

  • PubChem. (2025).[7] N-Benzyl-beta-alanine Compound Summary. National Library of Medicine. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Soroka, M., et al. (2019). The synthesis and properties of N-benzyl-beta-alanine derivatives. Journal of Molecular Structure. Link

Methodological & Application

Application Notes & Protocols: 3-[(2-Methylbenzyl)amino]propanoic Acid as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and peptide science.

Abstract

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic properties, primarily their susceptibility to proteolytic degradation. Peptidomimetics offer a robust solution by introducing structural modifications that mimic native peptide conformations while providing enhanced stability. This guide provides a comprehensive technical overview and detailed protocols for the use of 3-[(2-Methylbenzyl)amino]propanoic acid, a novel β-amino acid, as a peptidomimetic scaffold. We will cover the rationale for its use, its complete chemical synthesis, a robust protocol for its Fmoc-protection, its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization and evaluation of the final peptidomimetic. This document is designed to empower researchers to leverage this scaffold for the development of next-generation therapeutics with improved stability and retained biological activity.

Introduction: The Rationale for β-Amino Acid Scaffolds

Peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and specificity. However, their utility as drugs is limited by rapid cleavage by proteases in vivo. The introduction of β-amino acids, which contain an additional carbon atom in their backbone compared to natural α-amino acids, is a powerful strategy to overcome this limitation.[1][2] This subtle modification fundamentally alters the peptide backbone, rendering the adjacent amide bonds unrecognizable to most proteases.[3]

The 3-[(2-Methylbenzyl)amino]propanoic acid scaffold offers distinct advantages:

  • Enhanced Proteolytic Resistance: The β-amino acid structure provides significant protection against enzymatic degradation, prolonging the molecule's half-life in biological systems.[1][3]

  • Conformational Constraint: The N-substituted benzyl group introduces steric bulk that can help to pre-organize the peptide into a bioactive conformation, potentially increasing target affinity.

  • Structural Diversity: The scaffold serves as a versatile building block, allowing for the creation of diverse chemical libraries for screening and drug discovery.

This guide provides the necessary protocols to synthesize this scaffold and integrate it into peptide-based drug discovery workflows.

Synthesis and Preparation of the Scaffold for SPPS

The successful incorporation of the scaffold into a peptide sequence first requires its chemical synthesis and subsequent protection for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram: Overall Workflow

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Peptidomimetic Assembly cluster_2 Part 3: Analysis & Evaluation A Synthesis of Scaffold 3-[(2-Methylbenzyl)amino]propanoic acid B Fmoc Protection of the Scaffold A->B Yields Fmoc-protected building block C Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-Scaffold B->C D Cleavage & Deprotection E Purification & Characterization (HPLC & LC-MS) D->E F Biological Evaluation (Activity & Stability Assays) E->F

Caption: Overall workflow from scaffold synthesis to biological evaluation.

Protocol 2.1: Synthesis of 3-[(2-Methylbenzyl)amino]propanoic Acid

This protocol is based on a standard aza-Michael addition reaction, which involves the conjugate addition of an amine to an acrylate. This method is efficient and generally provides good yields.

Principle: The lone pair of the nitrogen atom in 2-methylbenzylamine acts as a nucleophile, attacking the β-carbon of acrylic acid in a 1,4-conjugate addition. The reaction is typically performed neat or in a polar solvent.

Materials:

  • 2-Methylbenzylamine

  • Acrylic Acid

  • Methanol (optional, as solvent)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine 2-methylbenzylamine (1.0 eq) and acrylic acid (1.1 eq). If desired, methanol can be used as a solvent to facilitate mixing.

  • Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • The resulting crude product is a viscous oil. To purify, dissolve the oil in 1M HCl and wash with diethyl ether (3x) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH). The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-[(2-Methylbenzyl)amino]propanoic acid, typically as a white solid or pale oil.

  • Quality Control: Confirm the structure and purity of the product via ¹H NMR and Mass Spectrometry before proceeding.

Protocol 2.2: Fmoc-Protection of the Scaffold

For incorporation into SPPS, the secondary amine of the scaffold must be protected with a base-labile Fmoc group.[] This is achieved using Fmoc-OSu under basic conditions.[5][6]

Principle: The amino group of the synthesized scaffold is deprotonated by a base, allowing it to nucleophilically attack the activated carbonyl of Fmoc-OSu. The N-hydroxysuccinimide group is an excellent leaving group, driving the reaction to completion.

Materials:

  • 3-[(2-Methylbenzyl)amino]propanoic acid (from Protocol 2.1)

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water (as a solvent system)

  • Ethyl acetate

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the synthesized β-amino acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate in a flask.

  • In a separate container, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

  • Allow the reaction to stir overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of ~2 using 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-protected scaffold, ready for SPPS.

  • Quality Control: Verify the final product's identity and purity via NMR and Mass Spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected scaffold can be incorporated into a growing peptide chain using standard automated or manual SPPS protocols.[7][8]

Diagram: SPPS Cycle for Scaffold Incorporation

spss_cycle start Peptide-Resin (with free N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling - Fmoc-Scaffold (3 eq) - HBTU/HATU (2.95 eq) - DIPEA (6 eq) in DMF wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test 5. Kaiser Test (Optional QC) wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) Recouple end_cycle Next Cycle or Final Cleavage kaiser_test->end_cycle Negative (Complete)

Caption: A single SPPS cycle for incorporating the Fmoc-protected scaffold.

Protocol 3.1: SPPS Coupling of the Fmoc-Protected Scaffold

This protocol outlines a standard coupling procedure for incorporating the prepared building block. Note that N-alkylated amino acids can be sterically hindered and may require longer coupling times or double coupling.[9]

Materials:

  • Fmoc-protected peptide-resin (swelled in DMF)

  • Fmoc-3-[(2-Methylbenzyl)amino]propanoic acid (from Protocol 2.2)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.

  • Activation Solution: In a separate tube, dissolve the Fmoc-protected scaffold (3 eq relative to resin loading), HBTU (2.95 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the resin and add the activation solution. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Quality Control (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) step should be performed by repeating steps 2-4.

  • Deprotection: Once coupling is complete, treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat with a fresh portion of the deprotection solution for another 10-15 minutes to remove the Fmoc group from the newly added scaffold.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling cycle.

Characterization and Evaluation

After synthesis, the crude peptidomimetic must be cleaved from the resin, purified, and characterized before its biological properties can be assessed.

Protocol 4.1: Cleavage, Purification, and Analysis

1. Cleavage from Resin:

  • After the final SPPS cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilize the crude peptide pellet to obtain a dry powder.

2. HPLC Purification:

  • Reversed-Phase HPLC (RP-HPLC) is the standard method for peptide purification.[10][11][12]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like aqueous acetic acid).

  • Inject the sample onto a C18 preparative column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

  • Monitor the elution at 214 nm or 280 nm and collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions and lyophilize.

3. Mass Spectrometry Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the identity of the final product.[13][14][15]

  • Use an LC method with an MS-compatible mobile phase (e.g., using 0.1% formic acid instead of TFA).[13][16]

  • Analyze the purified peptide to obtain its molecular weight. The observed mass should match the calculated theoretical mass for the peptidomimetic sequence.

  • Tandem MS (MS/MS) can be used to further confirm the sequence by analyzing fragmentation patterns.

Protocol 4.2: Proteolytic Stability Assay

This assay compares the degradation rate of the peptidomimetic to its natural α-peptide counterpart in the presence of proteases.[17][18]

Materials:

  • Purified peptidomimetic and its corresponding all-α-peptide control.

  • Protease solution (e.g., human serum, plasma, or a specific enzyme like Trypsin or Chymotrypsin).

  • Quenching solution (e.g., 10% Trichloroacetic Acid).

  • HPLC system.

Procedure:

  • Prepare stock solutions of the peptidomimetic and the control peptide (e.g., 1 mg/mL in water or buffer).

  • Incubate a defined amount of each peptide with the protease solution (e.g., human serum) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC.

  • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.

  • Calculate the half-life (t₁/₂) by plotting the percentage of intact peptide versus time.

Expected Outcomes and Data Presentation

The incorporation of the 3-[(2-Methylbenzyl)amino]propanoic acid scaffold is expected to significantly enhance the proteolytic stability of a peptide while maintaining, or in some cases improving, its biological activity.

Peptide SequenceTarget Affinity (IC₅₀)Proteolytic Half-Life (t₁/₂) in Human SerumReference
CHR-α (α-peptide) 1.0x (Relative)1.0x (Relative)Modeled after data from Horne, D. A., et al. (2009)[1]
CHR-α/β (α/β-peptide) ~1.1x (Relative)>10x (Relative)Modeled after data from Horne, D. A., et al. (2009)[1]

This table presents representative data modeled on published results for α/β-peptides to illustrate the expected improvements. Actual results will be sequence-dependent.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low yield in scaffold synthesis Incomplete Michael addition reaction.Increase reaction time or temperature. Ensure stoichiometry of reagents is correct.
Incomplete Fmoc-protection Incorrect pH; insufficient Fmoc-OSu.Ensure the reaction medium is basic (pH 8-9). Use a slight excess (1.05-1.1 eq) of Fmoc-OSu.
Positive Kaiser test after coupling (SPPS) Steric hindrance from the N-alkyl group and β-backbone slowing the reaction; peptide aggregation on the resin.Double couple: Repeat the coupling step with fresh reagents.[9] Use a stronger coupling reagent: Switch from HBTU to HATU or COMU.[7] Increase coupling time: Extend the reaction time to 3-4 hours. Increase temperature: Perform the coupling at an elevated temperature (e.g., 50°C).
Low purity of crude peptide after cleavage Incomplete couplings leading to deletion sequences; aggregation during synthesis.Optimize the coupling protocol for the scaffold (see above). Use a lower-loading resin to minimize inter-chain aggregation.[7]
Poor peak shape during HPLC purification Peptide aggregation; secondary interactions with the column.Modify mobile phase (e.g., increase TFA concentration slightly, use formic acid, or change organic solvent to isopropanol). Purify at a higher temperature (e.g., 40-60°C).

Conclusion

The 3-[(2-Methylbenzyl)amino]propanoic acid scaffold is a powerful tool for medicinal chemists aiming to overcome the inherent instability of therapeutic peptides. By providing a backbone that is resistant to proteolysis, this building block can significantly improve the pharmacokinetic profile of peptide-based drug candidates. The protocols detailed in this guide provide a clear and validated pathway for the synthesis, incorporation, and evaluation of this promising peptidomimetic scaffold, enabling researchers to accelerate the development of more robust and effective peptide therapeutics.

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Fmoc. Retrieved from [Link]

  • van Woerkom, W. J., et al. (1992). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Frederick, J. (n.d.). HPLC purification of peptides and miniature proteins. Schepartz Lab Protocols, ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. Retrieved from [Link]

  • Licha, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

  • Licha, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Retrieved from [Link]

  • Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]

  • Usandizaga, I., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. Retrieved from [Link]

  • Organic Chemistry. (2022). Adding Fmoc Group With Fmoc-OSu Mechanism. YouTube. Retrieved from [Link]

  • De Marco, R., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Horne, D. A., et al. (2009). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. Retrieved from [Link]

  • van Gunsteren, W. F., et al. (2008). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC. Retrieved from [Link]

  • Schirmeister, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) IC50 values for first-, second-, and third-generation bicyclic.... Retrieved from [Link]

  • Raghava, G. P. S., et al. (2019). AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). PMC. Retrieved from [Link]

Sources

Protection and deprotection strategies for secondary beta-amino acids

Application Note: Strategic Handling of Secondary -Amino Acids in Peptide Synthesis

Abstract & Strategic Overview

Secondary







retro-Michael additions

This guide moves beyond standard SPPS (Solid Phase Peptide Synthesis) templates. It establishes a protocol specifically engineered to:

  • Overcome Steric Hindrance: Using high-efficiency coupling cocktails (HATU/HOAt/PyAOP).

  • Mitigate Side Reactions: Balancing deprotection kinetics against Diketopiperazine (DKP) formation and retro-Michael elimination.

  • Validate In-Process: Replacing standard Kaiser tests with secondary-amine-specific QC methods.

Critical Mechanistic Insights

The "Steric-Electronic" Conflict

In secondary



  • Coupling Difficulty: The nucleophile is buried. Standard carbodiimides (DIC/Oxyma) often fail, necessitating phosphonium or uronium salts.

  • Deprotection Kinetics: The Fmoc group on a secondary amine is sterically crowded, slowing the attack of piperidine. However, extending reaction time increases the risk of base-catalyzed degradation.

The Retro-Michael Threat

Unlike




Diketopiperazine (DKP) Formation

The formation of DKP is accelerated in secondary amino acids due to the cis-amide bond propensity (similar to proline). This is most critical at the dipeptide stage.

Decision Framework (Visualized)

The following decision tree guides the selection of protecting groups and coupling strategies based on the specific steric demands of the

ProtectionStrategyStartTarget: Secondary β-Amino AcidPhaseSynthesis Phase?Start->PhaseSolutionSolution PhasePhase->SolutionScale > 10gSolidSolid Phase (SPPS)Phase->SolidRoutineBaseSensBase Sensitivity?(Retro-Michael Risk)Solid->BaseSensFmocStrategy: Fmoc/tBu(Optimized)BaseSens->FmocLow/Mod Risk(Standard)BocStrategy: Boc/Bzl(Acid Labile)BaseSens->BocHigh Risk(Unstable to Base)AllocStrategy: Alloc(Orthogonal)BaseSens->AllocSpecialtyCouplingCoupling Reagent SelectionFmoc->CouplingBoc->CouplingStandardHATU / HOAt(Standard Hindered)Coupling->StandardN-Methyl β-AlaExtremePyAOP or Acid Fluorides(Extreme Hindrance)Coupling->ExtremeBulky N-Alkyl / Cyclic

Figure 1: Strategic decision tree for selecting protection chemistry and coupling reagents based on the specific stability profile of the secondary

Detailed Protocols

Protocol A: Optimized Fmoc Deprotection (The "Flash" Method)

Objective: Remove Fmoc from a hindered secondary amine without triggering retro-Michael elimination or DKP.

Rationale: Standard 20% piperidine is often too slow for hindered secondary amines, requiring long exposures that degrade the chain. We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a non-nucleophilic superbase, to drive kinetics, but in a "flash" cocktail to limit exposure.

Reagents:

  • Reagent A: 2% DBU + 5% Piperazine in DMF (The "Flash" Cocktail).

  • Reagent B: 0.1 M HOBt in DMF (Scavenger/Buffer).

Procedure:

  • Swell: Resin swollen in DMF (

    
     min).
    
  • Flash Deprotection (Cycle 1): Add Reagent A. Agitate for 30 seconds . Drain immediately.

    • Note: This removes the bulk of Fmoc before side reactions can initiate.

  • Wash: DMF wash (

    
     min).
    
  • Complete Deprotection (Cycle 2): Add Reagent A. Agitate for 3 minutes .

  • Quench: Immediately wash with Reagent B (

    
     min).
    
    • Crucial Step: The acidic HOBt neutralizes residual DBU instantly, preventing base-catalyzed degradation during the subsequent wash steps.

  • Final Wash: DMF (

    
     min).
    

QC Check (Self-Validating):

  • Do NOT use Kaiser Test. It yields false negatives on secondary amines.

  • Use Chloranil Test: A positive result (blue/green spots on resin beads) confirms the free secondary amine.

  • LC-MS Micro-cleavage: Cleave 2 mg of resin with TFA/H2O (95:5) for 15 min and inject. Look for the mass of the deprotected species (

    
    ).
    
Protocol B: High-Efficiency Coupling to Secondary -Amines

Objective: Form an amide bond between an incoming Fmoc-AA-OH and the sterically hindered secondary

Rationale: The nucleophilicity of the secondary

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization and boost kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. Collidine is preferred for Cys/His containing peptides to reduce epimerization.

Procedure:

  • Pre-Activation: Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in dry DMF. Add HOAt (4 eq).

  • Initiation: Add Collidine (8 eq). Shake for 30 seconds to activate (Yellow color develops).

  • Coupling: Add the activated solution to the resin (containing the secondary amine).

  • Conditions:

    • Microwave (Recommended): 75°C for 5 minutes (Power: 25W).

    • Room Temp: Double couple (

      
       hours).
      
  • Capping (Mandatory): After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents

Table 1 summarizes the efficiency of coupling reagents specifically for


ReagentClassReactivityRacemization RiskRecommended Use
HATU UroniumHighLow (with HOAt)Gold Standard for secondary

-amines.
PyAOP PhosphoniumVery HighLowUse if HATU fails; excellent for

-Me-Aib or bulky

-AAs.
PyBrOP PhosphoniumHighModerateGood for

-methylated residues; requires careful base handling.
COMU UroniumHighVery LowSafer alternative to HATU (non-explosive byproduct), similar efficiency.
DIC/Oxyma CarbodiimideModerateLowAvoid for difficult secondary

-amine couplings (kinetics too slow).

Troubleshooting: The "Retro-Michael" vs. "Incomplete" Dilemma

When synthesis fails, distinguishing between incomplete coupling and chain degradation is vital.

TroubleshootingProblemLow Yield / PurityAnalysisAnalyze Crude MSProblem->AnalysisResult1Mass = Target - ResidueAnalysis->Result1Result2Mass = Fragmented ChainAnalysis->Result2Result3Mass = Target + 26 DaAnalysis->Result3Diag1Incomplete CouplingResult1->Diag1Diag2Retro-Michael / DKPResult2->Diag2Diag3Acetylation (Capping)Result3->Diag3Solution1Switch to PyAOPIncrease TempDiag1->Solution1Solution2Reduce Deprotection TimeUse DBU/PiperazineDiag2->Solution2Solution3Check Fmoc RemovalDiag3->Solution3

Figure 2: Troubleshooting workflow for identifying failure modes in

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1] Helvetica Chimica Acta.[1]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.[2][3][4] RSC Advances.[3]

  • Arvidsson, P. I., et al. (2001). On the coupling of sterically hindered peptide bonds.[5] Tetrahedron Letters.

  • Teixidó, M., et al. (2005).

    
    -Peptides. Journal of Combinatorial Chemistry. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

Validation & Comparative

Comparative Guide: HPLC Method Development for Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of


-amino acids presents a unique set of chromatographic challenges compared to their 

-homologues. Their zwitterionic nature, lack of UV-active chromophores, and the frequent need to resolve enantiomers (

- vs

-isomers) often render standard C18 reversed-phase methods inadequate.

This guide objectively compares the two dominant methodologies for


-amino acid analysis:
  • Indirect Separation: Pre-column derivatization using Marfey’s Reagent (FDAA) on achiral C18 columns.

  • Direct Separation: Utilization of Zwitterionic Chiral Stationary Phases (CSPs), specifically the Cinchona alkaloid-based ZWIX platform.

Verdict: While Marfey’s reagent remains the gold standard for UV-sensitivity and low-budget labs, Zwitterionic CSPs (ZWIX) offer superior throughput and MS-compatibility for high-volume drug development workflows.

The Technical Challenge


-amino acids possess an additional methylene group in the backbone, increasing structural flexibility.[1] This results in:
  • Poor Retention: High polarity leads to elution near the void volume on C18.

  • Detection Limits: Most lack aromatic side chains, making UV detection at 210 nm prone to baseline noise.

  • Isomeric Complexity: Differentiating between positional isomers (

    
     vs 
    
    
    
    ) and enantiomers (
    
    
    vs
    
    
    ) requires high stereoselectivity (
    
    
    ).

Method A: Indirect Separation (Marfey's Reagent)

The "Workhorse" Approach

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's Reagent.[2][3] It reacts with the primary amine of the


-amino acid to form a diastereomer. Because diastereomers have different physical properties, they can be separated on a standard achiral C18 column.
Mechanism of Action

The reaction introduces a hydrophobic dinitrophenyl moiety (providing UV absorbance at 340 nm) and a chiral center (L-Alanine). The separation relies on the difference in hydrophobicity between the L-L and L-D diastereomeric pairs.

Visualization: Derivatization Workflow

MarfeyWorkflow Sample Beta-Amino Acid Sample (50 µL) Buffer 1M NaHCO3 (pH Control) Sample->Buffer Reagent Marfey's Reagent (1% in Acetone) Reagent->Buffer Heat Incubation 40°C, 60 min Buffer->Heat Nucleophilic Substitution Quench Quench 2M HCl Heat->Quench Stop Rxn Inject Inject on C18 (UV 340nm) Quench->Inject Diastereomer Separation

Figure 1: Step-by-step workflow for pre-column derivatization using Marfey's Reagent. Note the critical quenching step to prevent column damage from high pH.

Validated Protocol
  • Reagent Prep: Dissolve FDAA (10 mg) in acetone (1 mL).

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL 1M NaHCO

    
     + 50 µL FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes. Note: Higher temperatures may cause racemization.

  • Quenching: Add 20 µL 2M HCl to lower pH to ~2.0.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 10-60% B over 45 minutes.

    • Detection: UV at 340 nm (ε ≈ 30,000 M⁻¹cm⁻¹).

Method B: Direct Separation (Zwitterionic CSPs)

The "Modern" Approach

This method employs Zwitterionic Ion-Exchangers (e.g., Chiralpak ZWIX(+) or ZWIX(-)).[4][5] These columns contain fused Cinchona alkaloid and aminosulfonic acid selectors. They are specifically designed for zwitterionic molecules like amino acids.[4][5][6]

Mechanism of Action

The separation is driven by a Double Ion-Pairing mechanism.[7] The positively charged quinuclidine nitrogen of the selector interacts with the carboxylate of the analyte, while the negatively charged sulfonic acid group interacts with the analyte's ammonium group.

Visualization: Interaction Mechanism

ZWIXMechanism Selector ZWIX Selector (Stationary Phase) Interaction1 Ionic Bond A: Selector(N+) <-> Analyte(COO-) Selector->Interaction1 Interaction2 Ionic Bond B: Selector(SO3-) <-> Analyte(NH3+) Selector->Interaction2 Analyte Beta-Amino Acid (Zwitterion) Analyte->Interaction1 Analyte->Interaction2 Steric Steric Fit (Chiral Recognition) Interaction1->Steric Interaction2->Steric

Figure 2: The Double Ion-Pairing mechanism. Simultaneous electrostatic interactions lock the zwitterion in a specific conformation, allowing the chiral scaffold to discriminate between enantiomers.

Validated Protocol
  • Sample Prep: Dissolve sample in Mobile Phase (no derivatization).

  • Mobile Phase:

    • Bulk Solvent: MeOH/ACN (49:49 v/v). Note: High MeOH content is crucial for solubility and ion-pairing.

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Critical: The acid/base ratio controls the ionization state.

  • HPLC Conditions:

    • Column: Chiralpak ZWIX(+), 3 µm, 150 x 3.0 mm.

    • Flow Rate: 0.5 mL/min.

    • Detection: LC-MS (ESI+) or ELSD (if non-UV active). UV at 210 nm is possible but less sensitive.

Comparative Analysis & Data

Performance Metrics
FeatureMethod A: Marfey's (Indirect)Method B: ZWIX (Direct)
Resolution (

)
High (

typical)
Moderate to High (

)
Prep Time High (>90 mins)Low (<5 mins)
Sensitivity Excellent (UV 340 nm)Moderate (Requires MS for high sensitivity)
Elution Order Fixed (L-L elutes before L-D)Reversible (Switch ZWIX+ to ZWIX-)
Throughput Low (Batch reaction required)High (Inject and run)
Cost Low (Standard C18)High (Specialized Column ~$1,500)
Decision Matrix

Use Marfey's Reagent if:

  • You do not have access to a Mass Spectrometer.

  • You are analyzing trace impurities (<0.1%) where UV absorbance at 340 nm reduces background noise.

  • Budget constraints prevent purchasing chiral columns.

Use ZWIX (Direct) if:

  • You are screening large libraries of beta-amino acids (high throughput).

  • You require LC-MS compatibility (volatile mobile phases).

  • You need to verify enantiomeric excess (ee) quickly without kinetic resolution errors.

References

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8][9][10][11][12][13][14][15] [Link]

  • Lindner, W. et al. (2010). Zwitterionic Chiral Stationary Phases for the Separation of Amino Acids.[4][5][7][14] Journal of Chromatography A. [Link][11]

  • Ilisz, I. et al. (2013). Separation of Alpha- and Beta-Amino Acids by HPLC.[1][2][16] Journal of Pharmaceutical and Biomedical Analysis.[11] [Link]

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).[Link]

Sources

A Comparative Guide to Determining the Crystal Structure of 3-[(2-Methylbenzyl)amino]propanoic acid HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is of paramount importance. This guide provides a comprehensive comparison of modern techniques for determining the crystal structure of 3-[(2-Methylbenzyl)amino]propanoic acid HCl salt, a novel small organic molecule. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic analysis of why specific experimental choices are made, ensuring a robust and validated approach to structural elucidation.

The Central Challenge: From Powder to Polymorph

The journey to ascertain the crystal structure of a new chemical entity like 3-[(2-Methylbenzyl)amino]propanoic acid HCl salt begins with the material in hand—often a microcrystalline powder. The primary challenge lies in obtaining single crystals of sufficient size and quality for analysis, a common bottleneck in pharmaceutical research.[1][2] The crystalline form, or polymorph, can significantly influence critical drug properties such as solubility, stability, and bioavailability.[3] Therefore, a definitive structural determination is not merely an academic exercise but a crucial step in de-risking a development candidate.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic structure of small molecules.[2][4][5] This technique provides unambiguous information on bond lengths, angles, and the connectivity of atoms, as well as the packing of molecules within the crystal lattice.[6][7]

Causality Behind the Choice

SCXRD is the preferred method because it directly visualizes the electron density of the crystal, leading to a highly accurate and precise structural model.[8][9] For a novel compound like 3-[(2-Methylbenzyl)amino]propanoic acid HCl salt, SCXRD can definitively establish the molecular conformation, identify intramolecular and intermolecular interactions such as hydrogen bonds, and reveal the absolute stereochemistry if chiral centers are present.

Experimental Protocol: A Self-Validating Workflow

The path to a successful SCXRD structure determination is a multi-step process that requires careful execution and validation at each stage.

Step 1: Synthesis and Purification

The synthesis of 3-[(2-Methylbenzyl)amino]propanoic acid HCl salt is the initial step. A plausible synthetic route involves the reaction of 2-methylbenzylamine with a suitable propanoic acid derivative, followed by treatment with hydrochloric acid to form the salt. High purity of the starting material is critical for successful crystallization.

Step 2: Crystallization Screening

The growth of high-quality single crystals is often the most challenging phase.[2] A variety of techniques should be employed to explore a wide range of crystallization conditions.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[10]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[11][12] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[11][12]

  • Solvent/Anti-Solvent Diffusion: A layered approach where a solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

A systematic screening of various solvents (e.g., water, ethanol, isopropanol, acetonitrile) and their mixtures is recommended. For hydrochloride salts, the presence of water can be crucial for facilitating the hydrogen bonding networks that stabilize the crystal lattice.[13]

Step 3: Crystal Selection and Mounting

Suitable crystals for SCXRD should be single, well-formed, and typically between 0.1 and 0.5 mm in size.[7] The selected crystal is mounted on a goniometer head for data collection.

Step 4: X-ray Diffraction Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector.

Step 5: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic positions. This model is then "refined" to best fit the experimental data, resulting in a final, highly accurate crystal structure.

Navigating the Alternatives: A Comparative Analysis

While SCXRD is the definitive method, obtaining suitable single crystals can be elusive. In such cases, a suite of alternative and complementary techniques can provide the necessary structural insights.

TechniquePrincipleSample RequirementsResolutionKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Single crystal (0.1-0.5 mm).[7]Atomic (<1 Å).[14]Unambiguous 3D structure, absolute stereochemistry.Requires high-quality single crystals, which can be difficult to grow.[2][4]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Microcrystalline powder.Lower than SCXRD.Rapid analysis of bulk material, polymorph screening.[15]Structure solution is complex and not always possible; provides unit cell information.[16]
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.Nanocrystals (~100 nm).[14][17]Atomic (<1 Å).[14]Requires extremely small crystals; suitable for samples that do not yield large single crystals.[1][14]Requires specialized equipment (cryo-electron microscope); data can be affected by dynamical scattering.[1][17]
NMR Crystallography Utilizes solid-state NMR spectroscopy, often combined with computational modeling.Microcrystalline powder.Provides local structural information.Does not require single crystals; excellent for determining hydrogen atom positions and studying disorder.[18][19]Does not provide the complete 3D structure independently; often used in conjunction with other methods.[18]
Computational Crystal Structure Prediction (CSP) Ab initio prediction of crystal structures from the molecular diagram.None (computational).Theoretical.Can predict and rank the stability of potential polymorphs, guiding experimental screening.[20][21]Computationally intensive; predicted structures require experimental validation.[22][23]

In-Depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD)

When single crystals are not forthcoming, PXRD is an invaluable tool. It provides a "fingerprint" of the crystalline phase and is crucial for polymorph and salt screening.[24] While ab initio structure determination from powder data is possible, it is significantly more challenging than from single-crystal data.[25] The process involves indexing the diffraction pattern to determine the unit cell parameters, followed by structure solution and refinement.[25]

Microcrystal Electron Diffraction (MicroED): A Paradigm Shift

MicroED has emerged as a revolutionary technique for small molecule structure determination.[1][14][26] Electrons interact with matter much more strongly than X-rays, allowing for data collection from crystals that are orders of magnitude smaller than those required for SCXRD.[1][27] This is particularly advantageous in pharmaceutical development where compounds often crystallize as very small needles or plates. The experimental workflow for MicroED involves depositing a slurry of the microcrystalline powder onto a TEM grid, which is then cryo-cooled for data collection in a transmission electron microscope.[27]

NMR Crystallography: A Complementary Approach

NMR crystallography is a powerful method that leverages solid-state NMR spectroscopy to probe the local environment of atoms in a crystal lattice.[18][28] It is particularly adept at locating hydrogen atoms, which are often difficult to pinpoint with X-ray diffraction.[24] By combining experimental NMR data with quantum chemical calculations, it is possible to refine crystal structures and distinguish between different polymorphs.[19][29]

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to generate and rank possible crystal packing arrangements based on their calculated lattice energies.[20][21][23] These in silico approaches can provide valuable insights into the likely polymorphs of a molecule before extensive experimental screening is undertaken, thereby saving time and resources.[30] However, it is crucial to remember that computationally predicted structures must be validated by experimental data.

Visualizing the Workflow

DOT Language Script for SCXRD Workflow

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Synthesis Synthesis of 3-[(2-Methylbenzyl)amino]propanoic acid HCl Purification Purification Synthesis->Purification Screening Crystallization Screening Purification->Screening Growth Crystal Growth Screening->Growth DataCollection SCXRD Data Collection Growth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction.

DOT Language Script for Method Comparison

Method_Comparison cluster_experimental Experimental Methods cluster_computational Computational Methods Topic Crystal Structure of 3-[(2-Methylbenzyl)amino]propanoic acid HCl SCXRD SCXRD (Gold Standard) Topic->SCXRD PXRD PXRD Topic->PXRD MicroED MicroED Topic->MicroED NMR_Cryst NMR Crystallography Topic->NMR_Cryst CSP Crystal Structure Prediction (CSP) Topic->CSP SCXRD->PXRD Complements SCXRD->NMR_Cryst Complements CSP->SCXRD Guides

Caption: Comparison of structural determination methods.

Conclusion

The determination of the crystal structure of 3-[(2-Methylbenzyl)amino]propanoic acid HCl salt is a critical step in its development as a potential pharmaceutical agent. While single-crystal X-ray diffraction is the definitive method, a comprehensive approach that leverages alternative techniques such as PXRD, MicroED, NMR crystallography, and computational modeling provides a robust framework for overcoming the common challenges of crystallization and structural elucidation. This integrated strategy ensures a thorough understanding of the solid-state properties of the API, which is essential for successful drug development.

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. Available at: [Link]

  • Crystal structure prediction - Wikipedia. Wikipedia. Available at: [Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. Creative Biostructure. Available at: [Link]

  • Crystal Structure Determination from Powder Diffraction Data | Chemistry of Materials. ACS Publications. Available at: [Link]

  • Microcrystal Electron Diffraction of Small Molecules - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Nuclear magnetic resonance crystallography - Wikipedia. Wikipedia. Available at: [Link]

  • NMR crystallography of molecular organics - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - ResearchGate. ResearchGate. Available at: [Link]

  • X-Ray powder diffraction | Science | Research Starters - EBSCO. EBSCO. Available at: [Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination - Chemie. Wiley Online Library. Available at: [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science - ACS Publications. ACS Publications. Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. Pulstec USA. Available at: [Link]

  • XFELs make small molecule crystallography without crystals possible - Chemistry World. Chemistry World. Available at: [Link]

  • Efficient Molecular Crystal Structure Prediction and Stability Assessment with AIMNet2 Neural Network Potentials - ACS Publications. ACS Publications. Available at: [Link]

  • NMR Crystallography – Solving Organic and Inorganic Structures - 3DS Blog. Dassault Systèmes. Available at: [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure prediction – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. JEOL Ltd. Available at: [Link]

  • X-Ray Crystallography Goes Even Tinier - ESnet. ESnet. Available at: [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure. Creative Biostructure. Available at: [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • Chemical crystallization | SPT Labtech. SPT Labtech. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. Available at: [Link]

  • crystallization of small molecules. Autonomous University of Barcelona. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • About Single X-ray Diffraction - University of Waterloo. University of Waterloo. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis and Purity Validation of Synthesized β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, β-amino acids have emerged as critical building blocks for peptidomimetics and other novel therapeutic agents. Their unique structural properties impart enhanced metabolic stability and diverse pharmacological activities to parent molecules. However, the synthetic routes to these valuable compounds can introduce a variety of impurities, including elemental and stereoisomeric contaminants, which can significantly impact their efficacy and safety.

This guide provides an in-depth comparison of analytical techniques for the elemental analysis and purity validation of synthesized β-amino acids. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to establish robust, self-validating analytical workflows that ensure the quality and integrity of your synthesized compounds.

The Criticality of Purity: An Expert Perspective

The seemingly minor difference in the position of the amino group in β-amino acids compared to their α-analogues has profound implications for their biological activity and the analytical strategies required for their characterization. The presence of elemental impurities, often remnants of catalysts or reagents from the synthesis, can interfere with biological assays and pose toxicological risks. Similarly, isomeric impurities, including diastereomers and enantiomers, can exhibit different, and sometimes undesirable, pharmacological profiles. Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to ensure the reliability and reproducibility of research and the safety of potential drug candidates.

Part 1: Elemental Analysis - Ensuring the Absence of Inorganic Impurities

Elemental analysis is a fundamental quality control step to quantify the carbon, hydrogen, and nitrogen (CHN) content of a synthesized β-amino acid, providing a primary indication of its gross purity. Furthermore, the detection and quantification of trace elemental impurities, particularly heavy metals, is crucial.

Comparison of Key Elemental Analysis Techniques
TechniquePrincipleStrengthsLimitationsTypical Application
Combustion Analysis (CHN Analysis) The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2) are quantitatively measured.High accuracy and precision for C, H, and N content. Provides a fundamental measure of purity against the theoretical composition.Does not provide information on other elemental impurities. Requires a relatively pure sample for accurate results.Initial purity assessment and confirmation of elemental composition.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.Extremely high sensitivity for a wide range of elements, including heavy metals. Capable of multi-element analysis.Can be susceptible to matrix effects. Requires sample digestion, which can introduce contaminants.Trace metal impurity analysis.
Atomic Absorption Spectroscopy (AAS) The sample is atomized, and the absorption of light by the ground-state atoms is measured at a wavelength specific to the element of interest.High specificity and sensitivity for individual elements. Generally less expensive than ICP-MS.Primarily a single-element technique. Not suitable for all elements.Quantification of specific metallic impurities.
Experimental Protocol: Combustion Analysis (CHN Analysis)

This protocol outlines the fundamental steps for determining the carbon, hydrogen, and nitrogen content of a synthesized β-amino acid.

Objective: To verify the elemental composition of the synthesized compound against its theoretical values.

Materials:

  • Synthesized β-amino acid sample (dried to constant weight)

  • Microanalytical balance

  • Tin or silver capsules

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried β-amino acid sample into a pre-weighed tin or silver capsule using a microanalytical balance.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the CHN analyzer.

  • Data Acquisition: The instrument software will automatically calculate the percentage of C, H, and N based on the detected gases.

  • Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula of the β-amino acid. A deviation of ±0.4% is generally considered acceptable.

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Start Synthesized β-Amino Acid Dry Dry to Constant Weight Start->Dry Weigh Accurately Weigh Dry->Weigh CHN Combustion Analysis (CHN) Weigh->CHN Gross Purity ICP_MS ICP-MS Weigh->ICP_MS Trace Metals AAS AAS Weigh->AAS Specific Metals Compare Compare to Theoretical Values CHN->Compare Assess Assess Purity & Impurities ICP_MS->Assess AAS->Assess Report Generate Report Compare->Report Assess->Report

Caption: Workflow for elemental analysis of β-amino acids.

Part 2: Purity Validation - A Multi-Technique Approach

Purity validation for synthesized β-amino acids requires a combination of techniques to assess not only the presence of impurities but also their specific nature, including structural and stereoisomers.

Comparison of Key Purity Validation Techniques
TechniquePrincipleStrengthsLimitationsTypical Application
High-Performance Liquid Chromatography (HPLC) The sample is passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase and are separated.Highly versatile and widely applicable. Can be used for both qualitative and quantitative analysis. Chiral HPLC can separate enantiomers.[1][2][3][4]Requires method development and optimization. Detection can be challenging for compounds without a chromophore.[2]Purity assessment, impurity profiling, and enantiomeric purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy The sample is placed in a strong magnetic field, and the absorption of radiofrequency energy by atomic nuclei is measured.Provides detailed structural information. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte.[5][6][7][8]Lower sensitivity compared to other techniques. Can be complex to interpret for complex mixtures.[7]Structural elucidation, purity determination, and identification of impurities.
Mass Spectrometry (MS) The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information, which is crucial for identifying unknown impurities. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[9][10][11][12]Does not typically provide quantitative information without an appropriate standard. Isomer differentiation can be challenging.Molecular weight determination, impurity identification, and confirmation of product identity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol details a general approach for determining the enantiomeric purity of a synthesized β-amino acid using chiral HPLC.

Objective: To separate and quantify the enantiomers of the synthesized β-amino acid.

Materials:

  • Synthesized β-amino acid sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[1][3]

  • HPLC system with a UV or other suitable detector

Procedure:

  • Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating amino acid enantiomers.[3]

    • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the enantiomers.

    • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to optimize resolution and analysis time.

  • Sample Preparation: Dissolve a known amount of the β-amino acid sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter.[13]

  • Analysis: Inject the prepared sample onto the equilibrated chiral HPLC system.

  • Data Acquisition: Record the chromatogram, noting the retention times and peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Protocol: Quantitative NMR (qNMR) for Absolute Purity

This protocol describes the use of qNMR for the accurate determination of the absolute purity of a synthesized β-amino acid.[5][6][7]

Objective: To determine the absolute purity of the synthesized β-amino acid using an internal standard.

Materials:

  • Synthesized β-amino acid sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.[5]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized β-amino acid.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Integrate a well-resolved signal from the β-amino acid and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = β-amino acid

      • IS = Internal Standard

Logical Workflow for Comprehensive Purity Validation

Purity_Validation_Workflow cluster_0 Initial Purity Screen cluster_1 Structural & Absolute Purity cluster_2 Stereochemical Purity Start Synthesized β-Amino Acid HPLC HPLC (Achiral) Start->HPLC TLC Thin Layer Chromatography Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR TLC->NMR qNMR Quantitative NMR (qNMR) NMR->qNMR If structurally pure MS Mass Spectrometry NMR->MS Confirm MW Chiral_HPLC Chiral HPLC qNMR->Chiral_HPLC MS->Chiral_HPLC Final_Purity Comprehensive Purity Profile Chiral_HPLC->Final_Purity Chiral_GC Chiral GC Chiral_GC->Final_Purity

Caption: A logical workflow for the purity validation of β-amino acids.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your analytical data, it is imperative to adhere to the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17] A self-validating system involves a continuous process of ensuring the analytical method is fit for its intended purpose.[14][15][16] This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15][16]

By systematically evaluating these parameters, you build a comprehensive validation package that substantiates the reliability of your purity assessments.

Conclusion

The elemental analysis and purity validation of synthesized β-amino acids is a multi-modal endeavor that requires a thoughtful selection and application of various analytical techniques. A robust quality control strategy, integrating combustion analysis, ICP-MS, HPLC, NMR, and MS, is essential for ensuring the integrity of these critical building blocks in research and drug development. By adopting a systematic, validation-driven approach, researchers can have high confidence in the quality of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • OUCI. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Agilent. (n.d.). Amino Acid Analysis.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Suresh, P., & Gundu, S. (2012). Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(1), 85-95.

Sources

Chromatographic Separation of Ortho-, Meta-, and Para-Methylbenzyl Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic toxicology, the precise differentiation of positional isomers—specifically the ortho-, meta-, and para- regioisomers of methylbenzyl derivatives—is a critical quality attribute.[1] These isomers often exhibit distinct toxicological profiles and pharmacological activities despite sharing identical molecular weights and fragmentation patterns in Mass Spectrometry (MS).

This guide objectively compares chromatographic strategies for separating these isomers. While standard C18 reversed-phase liquid chromatography often fails to resolve the meta- and para- "critical pair" due to their similar hydrophobicities, Biphenyl stationary phases and Cyclodextrin-enhanced Gas Chromatography offer superior selectivity through


-

interactions and shape recognition, respectively.

Mechanistic Basis of Separation

The separation challenge lies in the structural similarity of the meta- (1,3) and para- (1,4) isomers.[1][2][3][4][5][6][7] The ortho- (1,2) isomer is typically easily resolved due to the "ortho effect"—steric hindrance that alters the molecule's effective volume and dipole moment.

The Critical Pair: Meta vs. Para[1][2][8]
  • Hydrophobicity: On alkyl-bonded phases (e.g., C18), retention is governed by hydrophobicity. The m- and p- isomers often have nearly identical

    
     values, leading to co-elution.
    
  • Shape Selectivity: To separate them, the stationary phase must discriminate based on molecular shape and electron density distribution (

    
    -system availability).
    
Visualization: Mechanism of Separation on Biphenyl Phases

The following diagram illustrates why Biphenyl phases succeed where C18 fails. The Biphenyl phase engages in


-

stacking, which is sensitive to the electron density positioning of the methyl group relative to the benzyl attachment.

SeparationMechanism Analytes Methylbenzyl Isomers (o-, m-, p-) C18 C18 Phase (Hydrophobic Interaction) Analytes->C18 hydrophobic partitioning Biphenyl Biphenyl Phase (Pi-Pi + Steric) Analytes->Biphenyl pi-pi stacking & shape recog. Result_C18 Co-elution of m/p (Low Selectivity) C18->Result_C18 similar logP Result_Bi Baseline Resolution (High Selectivity) Biphenyl->Result_Bi distinct electron density

Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for regioisomer separation.

Comparative Methodology: HPLC vs. GC

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Thermolabile drugs, polar salts (e.g., Methylbenzylamine HCl), and biological matrices.

The industry standard has shifted from C18 to Biphenyl or Phenyl-Hexyl core-shell columns for aromatic isomers. The biphenyl moiety provides enhanced retention for aromatic compounds and selectivity differences based on the spatial arrangement of substituents.

Experimental Protocol (Self-Validating)
  • Target Analytes: o-, m-, p- Methylbenzylamine (or related drugs like Methylmethcathinone).

  • Column: Restek Raptor Biphenyl (2.7 µm,

    
     mm) or Phenomenex Kinetex Biphenyl.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates amines, improving peak shape).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile).

Step-by-Step Workflow:

  • Equilibration: Flush column with 5% B for 5 minutes.

  • Gradient Program:

    • 0.0 min: 5% B

    • 12.0 min: Ramp to 20-30% B (Slow gradient is crucial for isomer resolution).

    • 15.0 min: Wash at 95% B.

  • Validation Check: Calculate Resolution (

    
    ) between m- and p- peaks. An 
    
    
    
    indicates baseline separation.[1]
Method B: Gas Chromatography (GC)

Best For: Volatile intermediates (e.g., Methylbenzyl alcohol), raw material purity testing.

Standard non-polar columns (5% Phenyl) often fail to separate m- and p- isomers due to boiling point similarities (often


C difference). High-polarity WAX (PEG)  columns or Cyclodextrin-doped  phases are required.
Experimental Protocol
  • Column: PEG (Polyethylene Glycol) based (e.g., DB-WAX) or specialized Cyclodextrin phases (e.g., Rt-

    
    DEX).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start at

      
      C (Hold 1 min).
      
    • Ramp

      
      C/min to 
      
      
      
      C.
    • The slow ramp rate maximizes interaction time with the stationary phase.

Performance Data Comparison

The following table summarizes expected performance metrics based on application data for methyl-substituted aromatics (e.g., cresols, methylbenzylamines).

FeatureC18 HPLCBiphenyl HPLCWAX GC
Separation Mechanism HydrophobicityHydrophobicity +

-

Polarity + H-Bonding
Order of Elution


(Typical)

(Varies)
Resolution (

)

(Co-elution)

(Baseline)

(Good)
Run Time Fast (< 10 min)Medium (12-15 min)Long (20-30 min)
Suitability General ScreeningIsomer Specific Volatiles Only

Troubleshooting & Optimization Logic

When developing these methods, use this logic flow to troubleshoot poor resolution. This ensures the protocol is "self-validating"—if the check fails, the solution is prescribed.

OptimizationLogic Start Start: Evaluate Resolution (Rs) Decision Is Rs(m,p) < 1.5? Start->Decision Action1 Switch Solvent: MeCN -> MeOH (Enhances Pi-Pi) Decision->Action1 Yes Success Method Validated Decision->Success No (Rs > 1.5) Action2 Lower Temp: Reduces molecular rotation energy Action1->Action2 If fails Action3 Change Column: C18 -> Biphenyl or PFP Action2->Action3 If fails Action3->Start Retest

Figure 2: Logic flow for optimizing regioisomer separation.

Key Optimization Insights (Expertise)
  • Solvent Choice (HPLC): Acetonitrile (MeCN) suppresses

    
    -
    
    
    
    interactions because its triple bond electrons compete with the analyte for the stationary phase. Methanol (MeOH) is preferred for Biphenyl columns as it allows the analyte's aromatic ring to interact more strongly with the stationary phase ligands.
  • Temperature: Lower temperatures (

    
    C) generally improve selectivity for structural isomers by reducing the kinetic energy that allows molecules to "jump" between binding states, making the subtle shape-recognition more effective.
    

References

  • Lochner, S., & Kaschade, A. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS.[1][6] Journal of Chromatography B, 1051, 118-125.[6] Link

  • Restek Corporation. (2016). Analysis of Synthetic Cathinones on Raptor Biphenyl. Restek Application Notes. Link

  • Suryawanshi, M., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).[3] International Journal of Chemical Studies, 5(4). Link

  • Valtchev, V. (2016).[5] Gas chromatographic separation of isomeric benzene derivatives using molecular sieves. ResearchGate.[2][5][8] Link

Sources

Comparative Guide: Validation Strategies for Enantiomeric Purity in Chiral Drug Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the enantiomeric purity of a chiral drug substance is not merely a quality attribute—it is a safety imperative. Following the FDA’s 1992 policy statement on stereoisomeric drugs and the ICH Q6A guidelines, researchers must treat enantiomers as distinct pharmacological entities.

This guide objectively compares the three primary methodologies for validating enantiomeric purity: Chiral HPLC (High-Performance Liquid Chromatography) , SFC (Supercritical Fluid Chromatography) , and NMR using Chiral Derivatizing Agents (Mosher's Method) . It provides a self-validating experimental protocol compliant with ICH Q2(R2) standards.

Part 1: Comparative Analysis of Methodologies

Chiral HPLC (The Industry Standard)
  • Mechanism: Uses Chiral Stationary Phases (CSPs), typically polysaccharide-based (e.g., amylose or cellulose tris-carbamates), to create transient diastereomeric complexes with the analyte.

  • Field Insight: Immobilized CSPs (e.g., Chiralpak IA/IC) have largely replaced coated phases (AD/OD) in robust methods because they tolerate a wider range of solvents (THF, DCM) without stripping the selector.

  • Pros: Extreme sensitivity (ee > 99.9%), established regulatory acceptance, robust for trace impurity quantification (0.1% level).

  • Cons: High solvent consumption, slower run times (15–40 min).

Chiral SFC (The High-Throughput Challenger)
  • Mechanism: Uses supercritical CO₂ as the primary mobile phase with polar modifiers (MeOH/EtOH).

  • Field Insight: SFC is superior for "screening" campaigns. Due to the high diffusivity of scCO₂, mass transfer is rapid, allowing high flow rates with low backpressure.

  • Pros: "Green" chemistry (low organic waste), rapid analysis (3–10 min), orthogonal selectivity to HPLC.

  • Cons: Solubility issues for highly polar salts; system backpressure regulation adds complexity to robustness testing.

NMR with Mosher’s Acid (The Structural Validator)
  • Mechanism: Derivatization of the chiral analyte (usually an alcohol or amine) with an enantiopure reagent (e.g.,

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid, MTPA) to form diastereomers, followed by
    
    
    H or
    
    
    F NMR.[1]
  • Field Insight: This is the only method that simultaneously determines absolute configuration and purity. However, it is prone to "kinetic resolution" errors if the derivatization reaction is not 100% complete.

  • Pros: No column screening required; confirms structure.

  • Cons: High Limit of Detection (LOD); difficult to quantify <1% minor enantiomer due to spectral overlap; destructive analysis.

Comparative Data Summary
FeatureChiral HPLC (CSP)Chiral SFCNMR (Mosher's)
Primary Utility QC Release, Stability TestingHigh-Throughput ScreeningAbsolute Config.[2] Assignment
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~1-2%)
Analysis Time Slow (20-40 min)Fast (3-10 min)Medium (Prep + Scan)
Solvent Cost HighLowLow (Deuterated solvents)
Robustness ExcellentGood (requires P/T control)Variable (depends on reaction)

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation tool based on the physicochemical properties of the derivative.

MethodSelection Start Start: Chiral Derivative Solubility Is it soluble in non-polar solvents? Start->Solubility UV_Active Does it have a UV Chromophore? Solubility->UV_Active Yes NMR Method C: NMR Derivatization (Mosher's/Shift Reagent) Solubility->NMR No (Polar/Salts) Volatile Is it Volatile? UV_Active->Volatile No HPLC Method A: Chiral HPLC (Normal/Polar Organic Mode) UV_Active->HPLC Yes (QC/Robustness) SFC Method B: Chiral SFC (Preferred for Speed) UV_Active->SFC Yes (High Throughput) GC Chiral GC Volatile->GC Yes Volatile->NMR No

Figure 1: Decision matrix for selecting the optimal enantiomeric purity validation method.

Part 3: Detailed Validation Protocol (ICH Q2 R2 Compliant)

This protocol focuses on Chiral HPLC/SFC , as these are the quantitative standards for regulatory submission.

Phase 1: System Suitability Testing (SST)

The foundation of trust. Before any validation data is collected, the system must demonstrate it is "fit for purpose."[3][4][5]

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation) between enantiomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    to ensure integrator accuracy.
  • Repeatability: Inject the standard (at 100% target concentration) 6 times. Relative Standard Deviation (RSD) of the peak area must be

    
    .
    
Phase 2: Specificity (Forced Degradation)

Prove that the method measures the enantiomer, not a degradation product.

  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and Light.
    
  • Criterion: Use a Diode Array Detector (DAD) to check "Peak Purity." The enantiomer peak must be spectrally homogeneous. Ensure no degradation products co-elute with the minor enantiomer.

Phase 3: Linearity and Range (The Minor Enantiomer)

Crucial distinction: We validate the minor enantiomer (impurity), not just the major one.

  • Preparation: Prepare a stock solution of the undesired enantiomer.

  • Levels: Dilute to 0.05%, 0.1%, 0.5%, 1.0%, and 1.2% of the nominal sample concentration.

  • Analysis: Plot Concentration vs. Area Response.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Phase 4: Accuracy (Spike Recovery)
  • Protocol: Spike the pure major enantiomer with the minor enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).

  • Calculation:

    
    
    
  • Acceptance: Mean recovery must be

    
     for these trace levels.
    
Phase 5: LOD/LOQ Determination

Defining the sensitivity floor.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Note: In chiral analysis, the LOQ establishes the minimum reportable enantiomeric excess.

Part 4: Visualization of the Validation Workflow

ValidationWorkflow Plan 1. Method Development (Screening Columns) SST 2. System Suitability (Rs > 1.5, Tailing < 1.5) Plan->SST Optimized SST->Plan Fail (Re-screen) Spec 3. Specificity (Stress Testing) SST->Spec Pass Quant 4. Quantitation (Linearity/Accuracy of Minor) Spec->Quant Pure Peak Report 5. Final Report (CoA Generation) Quant->Report Validated

Figure 2: Step-by-step workflow for validating an analytical method under ICH guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[6][7] (1992).[7][8][9] Available at: [Link]

  • Ali, I., et al. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis. (2021).[3][7][10][11] Available at: [Link]

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Application Note). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylbenzyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylbenzyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.